t-Boc-Cystamine
説明
t-Boc-Cystamine, also known as Boc-Cystamine, is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a chemical compound often used in organic synthesis and as a reagent for modifying and protecting functional groups in molecules .
Synthesis Analysis
The synthesis of t-Boc-Cystamine involves the reaction of amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Another method involves the reaction of the diallylamine with ethylene disulfide, through a mercaptoethylation reaction .
Molecular Structure Analysis
The molecular formula of t-Boc-Cystamine is C9H20N2O2S2 . The molecular weight is 252.40 . The structure of t-Boc-Cystamine includes a disulfide bond, which is a key component in its function as a cleavable linker .
Chemical Reactions Analysis
t-Boc-Cystamine is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is a protecting group used in organic synthesis .
Physical And Chemical Properties Analysis
t-Boc-Cystamine has a molecular weight of 252.39 and a molecular formula of C9H20N2O2S2 . It is a solid substance with a white to light yellow appearance .
科学的研究の応用
1. Neurodegenerative and Neuropsychiatric Diseases
- Summary of Application : Cysteamine and cystamine have been found to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . They have been evaluated for the treatment of neurodegenerative disorders such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), and Schizophrenia .
- Methods of Application : The exact methods of application are not specified in the source, but it mentions that cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
- Results or Outcomes : Cysteamine and cystamine appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD) .
2. Serotonylation
- Summary of Application : Cystamine is commonly used as an inhibitor of Transglutaminases (TGM2) in in vitro and in vivo studies of serotonylation . Serotonylation is a post-translational modification where serotonin is covalently incorporated into proteins .
- Methods of Application : Cystamine inhibits α-actin serotonylation in aortic smooth muscle cells (SMCs) and reduces aortic contraction in response to serotonin .
- Results or Outcomes : The exact results or outcomes are not specified in the source, but it suggests that cystamine has a significant effect on the serotonylation process .
3. Radioprotection
- Summary of Application : Cysteamine, the decarboxylated derivative of the amino acid cysteine, exerts radioprotective effects and is more effective than cysteine alone . It has been used to reduce mortality in irradiated Drosophila and mice .
- Methods of Application : The exact methods of application are not specified in the source, but it mentions that cysteamine has been utilized for the treatment of radiation exposure .
- Results or Outcomes : Although cysteamine reduced mortality in irradiated Drosophila and mice, mutagenic effects of radiation were not prevented .
4. Pulmonary Arterial Hypertension
- Summary of Application : Cystamine has been used to reduce monocrotaline-induced pulmonary arterial hypertension in rats . This effect is largely associated with the inhibition of Transglutaminase 2 (TGM2) .
- Methods of Application : In vivo, cystamine undergoes reduction to cysteamine, which works as an amine donor to compete with the natural substrates for TGM2 .
- Results or Outcomes : Treatment with cystamine reduces pulmonary arterial hypertension in rats .
5. Treatment of Cystinosis
- Summary of Application : Cysteamine has been utilized for the treatment of cystinosis, a lysosomal disorder . Cystinosis is a rare genetic disorder that causes an accumulation of the amino acid cystine within cells, forming crystals that can build up and damage various organs and tissues .
- Methods of Application : The exact methods of application are not specified in the source, but it mentions that cysteamine has been utilized for the treatment of cystinosis .
- Results or Outcomes : The exact results or outcomes are not specified in the source, but it suggests that cysteamine has a significant effect on the treatment of cystinosis .
6. Inhibition of Transglutaminase 2
- Summary of Application : Cystamine is commonly used as an inhibitor of Transglutaminase 2 (TGM2) in in vitro and in vivo studies . TGM2 is an enzyme that catalyzes the formation of isopeptide bonds between proteins .
- Methods of Application : In vivo, cystamine undergoes reduction to cysteamine, which works as an amine donor to compete with the natural substrates for TGM2 .
- Results or Outcomes : The exact results or outcomes are not specified in the source, but it suggests that cystamine has a significant effect on the inhibition of TGM2 .
Safety And Hazards
t-Boc-Cystamine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
将来の方向性
t-Boc-Cystamine is a key component in the development of antibody-drug conjugates (ADCs), which have significant potential in the treatment of various diseases . The use of t-Boc-Cystamine in the synthesis of ADCs is a promising area of research, with potential for further development and application in the field of medicine .
特性
IUPAC Name |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S2/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNLHVZHBSTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S2 | |
Record name | Mono-BOC-cystamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Mono-BOC-cystamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030317 | |
Record name | Mono-BOC-cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Cystamine | |
CAS RN |
485800-26-8 | |
Record name | t-Boc-cystamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485800268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mono-BOC-cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-Boc-cystamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN7QV4A5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。